RU 28318, potassium salt

Receptor Pharmacology Selectivity Profiling Corticosteroid Receptors

Researchers using spironolactone or eplerenone often encounter confounding anti-androgenic or progestogenic effects. RU 28318, potassium salt is a validated, selective MR antagonist that eliminates these off-target interactions. - Ensures clean phenotypic interpretation by minimizing cross-reactivity with androgen and progesterone receptors. - Provides sustained, localized MR blockade in CNS studies via i.c.v. administration. - Supplied with ≥98% HPLC purity and rigorous analytical documentation for reliable, reproducible results.

Molecular Formula C25H38KO4
Molecular Weight 441.7 g/mol
CAS No. 76676-34-1
Cat. No. B1662295
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRU 28318, potassium salt
CAS76676-34-1
Synonyms17 beta-hydroxy-3-oxo-7 alpha-propyl(17 alpha)pregn-4-ene-21-carboxylate potassium salt
RU 28318
RU-28318
Molecular FormulaC25H38KO4
Molecular Weight441.7 g/mol
Structural Identifiers
SMILESCCCC1CC2=CC(=O)CCC2(C3C1C4CCC(C4(CC3)C)(CCC(=O)O)O)C.[K]
InChIInChI=1S/C25H38O4.K/c1-4-5-16-14-17-15-18(26)6-10-23(17,2)19-7-11-24(3)20(22(16)19)8-12-25(24,29)13-9-21(27)28;/h15-16,19-20,22,29H,4-14H2,1-3H3,(H,27,28);/t16-,19+,20+,22-,23+,24+,25-;/m1./s1
InChIKeyPANURJROBJMUPT-UYOQDFFISA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





RU 28318, Potassium Salt: Selective Mineralocorticoid Receptor Antagonist


RU 28318, potassium salt (also known as oxprenoate potassium) is a synthetic steroidal compound classified as a selective mineralocorticoid receptor (MR) antagonist [1]. With a molecular weight of 440.66 g/mol and a purity standard of ≥98% (HPLC) , it is widely utilized as a research tool to dissect MR-mediated signaling pathways. This compound is distinguished from first-generation MR antagonists by its markedly reduced cross-reactivity with androgen and progesterone receptors, enabling more precise interrogation of the mineralocorticoid system without confounding off-target endocrine effects [2].

RU 28318: Selectivity Advantages Over Spironolactone and Eplerenone


Substituting RU 28318 with other MR antagonists like spironolactone or eplerenone introduces significant experimental confounds. While spironolactone acts as a potent MR antagonist, its well-documented anti-androgenic and progestogenic side effects stem from promiscuous binding to steroid hormone receptors, limiting its utility as a clean pharmacological probe [1]. Eplerenone offers improved selectivity over spironolactone but still exhibits distinct pharmacokinetic properties and lacks the extensive, centralized in vivo validation that defines RU 28318's established role in CNS and cardiovascular research [2]. Therefore, for studies requiring precise, selective blockade of MR with minimal interference from GR, AR, or PR, RU 28318 remains the validated standard, and substitution with generics can compromise data interpretability.

RU 28318: Evidence of Selectivity and Efficacy


In Vivo MR Occupancy Without GR Cross-Reactivity

In adrenalectomized rats, acute treatment with RU 28318 (10-50 mg/kg) produced a selective, dose-dependent decrease in ex-vivo mineralocorticoid receptor (MR) binding in the hippocampus, with no significant effect on glucocorticoid receptor (GR) binding. In contrast, the comparator compound RU40555 (10-30 mg/kg) selectively decreased GR binding while leaving MR binding unaffected [1]. This demonstrates a clear, quantitative differentiation in receptor occupancy: RU 28318 provides MR-selective blockade without confounding GR antagonism, a property not shared by less selective MR antagonists like spironolactone.

Receptor Pharmacology Selectivity Profiling Corticosteroid Receptors

Functional Blockade of Aldosterone-Induced Behavior

In a functional behavioral assay, RU 28318 (50 mg/kg) completely blocked the normalizing effect of aldosterone (120 μg/kg) on saline intake in adrenalectomized rats [1]. This quantitative blockade confirms that the MR occupancy translates directly into a functional antagonism of a classic mineralocorticoid-driven behavior. In the same study, the comparator RU40555 (30 mg/kg) failed to block this aldosterone effect, instead blocking a dexamethasone-suppressed stress response, further reinforcing the functional selectivity of RU 28318 for the MR pathway.

Behavioral Pharmacology Aldosterone Signaling In Vivo Efficacy

Central MR Blockade: Prolonged Blood Pressure Reduction

Intracerebroventricular (i.c.v.) administration of RU 28318 (100 ng) produced a sustained reduction in blood pressure in conscious rats on various dietary salt intakes. Notably, the hypotensive effect persisted for more than 24 hours post-injection, with mean decreases of 27 ± 3 mmHg (high salt), 24 ± 3 mmHg (normal salt), and 17 ± 3 mmHg (low salt) at the 24-hour time point [1]. This contrasts with the effects on renal function, which were only observed at 8 hours, highlighting a central mechanism of action with a uniquely prolonged duration of effect. This long-lasting central effect is a distinct characteristic not typically observed with systemic MR antagonists.

Cardiovascular Pharmacology Central Nervous System Hypertension Models

Superior Diastolic Recovery After Cardiac Ischemia/Reperfusion

In an ex vivo model of ischemia/reperfusion (I/R) injury in diabetic rat hearts, treatment with RU 28318 (RU) demonstrated superior efficacy in improving a key measure of diastolic function compared to standard renin-angiotensin system (RAS) blockers. Specifically, when administered after ischemia, RU 28318 was the most effective agent at improving -dP/dt, a parameter reflecting active ventricular relaxation. This was observed in comparison to Captopril (Capt) and Losartan (Los), alone or in combination [1]. This finding differentiates RU 28318's cardioprotective profile from that of ACE inhibitors and ARBs, suggesting a specific, MR-dependent benefit on diastolic performance in the diabetic heart.

Cardiovascular Disease Ischemia/Reperfusion Injury Diabetic Cardiomyopathy

MR Blockade and Glucocorticoid-Induced Neuronal Apoptosis

In primary postnatal hippocampal cultures, antagonism of the mineralocorticoid receptor (MR) with RU 28318 (oxprenoate potassium) accentuated dexamethasone (DEX)-induced neuronal apoptosis [1]. This effect, which unmasks the full apoptotic potential of glucocorticoids, was also observed with spironolactone (SPIRO), confirming it as a class effect of MR antagonism. However, the study's design, using both SPIRO and RU 28318, highlights that the more selective RU 28318 achieves this effect without the confounding anti-androgenic and progestogenic activities of spironolactone, thereby providing a cleaner interpretation of the MR's role in neuronal survival.

Neuroscience Apoptosis Hippocampal Neurons

RU 28318: Optimal Research Applications


Central MR Signaling: Intracerebroventricular Research Tool

As demonstrated by its ability to produce a sustained (>24h) reduction in blood pressure via central administration [1], RU 28318 is the ideal tool for experiments requiring selective, long-lasting blockade of brain mineralocorticoid receptors. This scenario is critical for dissecting the central mechanisms of hypertension, stress responses, and neuroendocrine regulation, where systemic antagonists cannot achieve the same localized and sustained effect. Researchers should procure RU 28318 when planning i.c.v. or site-specific brain injections to investigate central MR function.

MR-Specific Effects in Diabetic Heart Disease

The superior efficacy of RU 28318 in improving diastolic function (-dP/dt) following ischemia/reperfusion in diabetic hearts, compared to ACE inhibitors and ARBs [2], makes it a crucial reagent for cardiovascular research. This scenario involves ex vivo heart perfusion models (Langendorff) to study the direct, local effects of MR antagonism on cardiac function, independent of systemic hemodynamic or renal influences. Procurement is advised for studies aimed at elucidating MR-mediated mechanisms of diabetic cardiomyopathy, fibrosis, and arrhythmogenesis.

MR-Dependent Behavioral Assessment

RU 28318's ability to completely block aldosterone-induced saline intake in adrenalectomized rats [3] provides a quantitative and highly reproducible behavioral endpoint. This scenario is optimal for studies investigating the role of MR in salt appetite, fluid homeostasis, and related motivated behaviors. Its use ensures that observed behavioral effects can be confidently attributed to central MR antagonism, without the confounding influences on other steroid receptors that plague less selective antagonists like spironolactone.

MR-Mediated Neuroprotection and Apoptosis

In primary hippocampal neuron cultures, RU 28318 effectively unmasks glucocorticoid-induced apoptosis by blocking the pro-survival actions of MR [4]. This application scenario is essential for researchers investigating the balance between MR and GR signaling in neuronal health, survival, and death. The high selectivity of RU 28318 over GR and other steroid receptors ensures that the observed pro-apoptotic effect is a direct consequence of MR blockade, providing a cleaner, more interpretable system than using spironolactone.

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